GABA-A Antagonist Scaffold Potency: 4-Methyl Core vs. 4-Substituted Analogs
The 3-amino-4-methyl-6-phenylpyridazine core, when derivatized to SR 95103, exhibits a defined GABA-A antagonist potency (KB = 64 µM). This core is a validated starting point for SAR exploration, where modifications to the 4-position can systematically tune potency. For example, replacing the 4-methyl with a 4-phenylpropyl group in the same series produced a 13.6-fold improvement in antagonist potency, yielding a KB of 4.7 µM for the derivative NCS 281-93 [1]. This demonstrates that the specific core is a privileged, tunable scaffold, and procurement of the correct starting material is critical for reproducible SAR studies.
| Evidence Dimension | GABA-A receptor antagonist potency (KB) in Ascaris suum electrophysiology assay |
|---|---|
| Target Compound Data | KB = 64 µM for SR 95103 (derivative of target compound) |
| Comparator Or Baseline | KB = 4.7 µM for NCS 281-93 (4-phenylpropyl analog of SR 95103) |
| Quantified Difference | 13.6-fold difference in potency between related derivatives on the same core scaffold |
| Conditions | Flap preparation of the parasitic nematode Ascaris suum, two-microelectrode current-clamp technique |
Why This Matters
For a procurement scientist, securing the correct 3-amino-4-methyl-6-phenylpyridazine scaffold is essential for synthesizing and comparing a homologous series of antagonists; using a different core would invalidate cross-compound comparisons and QSAR models.
- [1] Martin, R., et al. Novel arylaminopyridazine-GABA receptor antagonists examined electrophysiologically in Ascaris suum. European Journal of Pharmacology, 1995, 276(1-2), 9-19. View Source
